molecular formula C5H12O3 B13762649 (2-Methylpropoxy)methanediol CAS No. 6630-97-3

(2-Methylpropoxy)methanediol

Cat. No.: B13762649
CAS No.: 6630-97-3
M. Wt: 120.15 g/mol
InChI Key: HTKHARRVPIOLGW-UHFFFAOYSA-N
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Description

(2-Methylpropoxy)methanediol is an organic compound characterized by the presence of two hydroxyl groups attached to a single carbon atom, making it a geminal diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropoxy)methanediol can be achieved through the reaction of methanol with oxygen under low-temperature conditions. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix .

Industrial Production Methods

The use of energetic electrons to process methanol-oxygen ices is a key step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropoxy)methanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for catalyzing hydrolysis and other strong acids or bases for facilitating substitution reactions. The reaction conditions typically involve low temperatures and controlled environments to prevent decomposition .

Major Products

The major products formed from these reactions include formaldehyde, water, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

(2-Methylpropoxy)methanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpropoxy)methanediol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other chemical bonds, influencing various biochemical pathways. The exact molecular targets and pathways are still being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other geminal diols .

Properties

CAS No.

6630-97-3

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

2-methylpropoxymethanediol

InChI

InChI=1S/C5H12O3/c1-4(2)3-8-5(6)7/h4-7H,3H2,1-2H3

InChI Key

HTKHARRVPIOLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(O)O

Origin of Product

United States

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